AM2 Receptor Antagonist Potency: Target Compound vs. High-Affinity Congener from Same Patent Family
In a cellular functional assay measuring antagonism of the human adrenomedullin 2 (AM2) receptor, the target compound exhibited an IC50 of 200 nM [1]. A structurally optimized congener from the same chemical series (CHEMBL4877585), which incorporates a bulkier spirocyclic-indoline scaffold and an additional substituted benzyl moiety, achieved an IC50 of 1.60 nM in the identical assay format [2]. This 125-fold difference in potency directly correlates with the differential substitution pattern on the indoline core and confirms that the target compound occupies a distinct potency niche within the AM2 antagonist pharmacophore landscape.
| Evidence Dimension | Antagonist activity at human AM2 receptor (inhibition of forskolin-induced cAMP accumulation) |
|---|---|
| Target Compound Data | IC50 = 200 nM |
| Comparator Or Baseline | CHEMBL4877585 (high-affinity AM2 antagonist), IC50 = 1.60 nM |
| Quantified Difference | 125-fold lower potency for the target compound vs. the lead-optimized congener |
| Conditions | Human AM2 receptor expressed in 1321N1 cells; forskolin-induced cAMP accumulation; 30 min preincubation [1][2] |
Why This Matters
For researchers seeking an AM2 antagonist tool compound with intermediate potency that permits competitive displacement studies or serves as a starting scaffold for fragment-based lead optimization, the 200 nM IC50 of CAS 1206985-33-2 provides a quantifiable window distinct from both low-affinity screening hits and the sub-nanomolar optimized leads.
- [1] BindingDB Entry BDBM50570388 (CHEMBL4858139). Antagonist activity at human AM2 receptor, IC50: 200 nM. Assay: 1321N1 cells, forskolin-induced cAMP, 30 min preincubation. View Source
- [2] BindingDB Entry BDBM50570411 (CHEMBL4877585). Antagonist activity at human AM2 receptor, IC50: 1.60 nM. Identical assay conditions. Curated by ChEMBL / University of Sheffield. View Source
